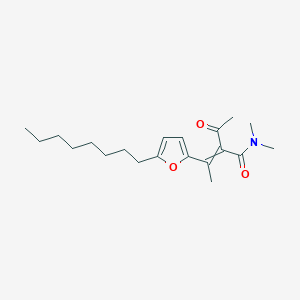
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide is an organic compound known for its unique structure and properties. It is characterized by the presence of an acetyl group, a dimethylamino group, and a furan ring substituted with an octyl chain.
Méthodes De Préparation
The synthesis of 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Octyl Chain: The octyl chain is introduced via alkylation reactions using octyl halides.
Acetylation and Dimethylation: The final steps involve acetylation of the furan ring and dimethylation of the amine group using reagents such as acetic anhydride and dimethylamine.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide include:
5-octylfuran-2(5H)-one: Shares the furan ring and octyl chain but lacks the acetyl and dimethylamino groups.
2-acetyl-3-(5-octylfuran-2-yl)but-2-enamide: Similar structure but without the dimethylamino group.
N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide: Lacks the acetyl group.
Propriétés
Numéro CAS |
827574-32-3 |
|---|---|
Formule moléculaire |
C20H31NO3 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide |
InChI |
InChI=1S/C20H31NO3/c1-6-7-8-9-10-11-12-17-13-14-18(24-17)15(2)19(16(3)22)20(23)21(4)5/h13-14H,6-12H2,1-5H3 |
Clé InChI |
CKARNHINAUWNAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(O1)C(=C(C(=O)C)C(=O)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
![Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-](/img/structure/B14220866.png)
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)
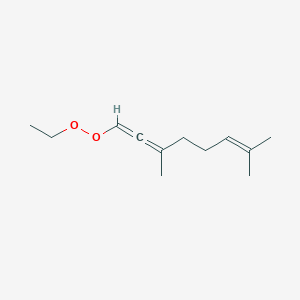
![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
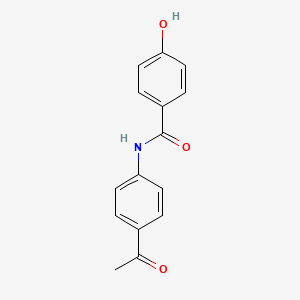
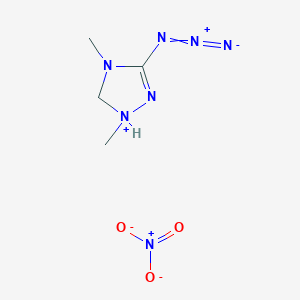
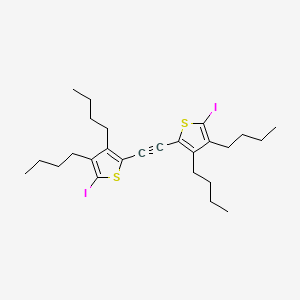
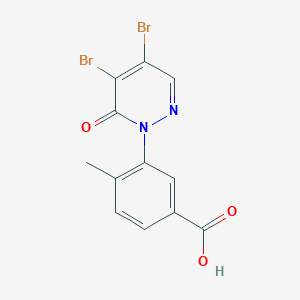
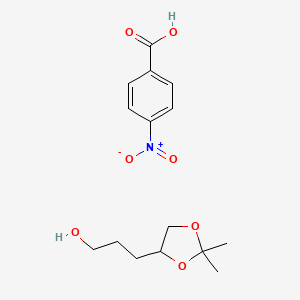
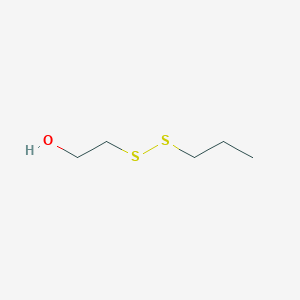
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
